Cas no 1662689-37-3 (rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 2-methylphenyl substituent at the 2-position. This compound is of interest in synthetic organic chemistry due to its stereochemical complexity and potential utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or fine chemicals. The presence of both hydroxyl and aromatic functionalities enables further derivatization, offering versatility in catalytic or asymmetric transformations. Its racemic form allows for broad applicability in exploratory research, while the defined (1R,2S) stereoisomer may be valuable for enantioselective studies. The structural motif is conducive to probing steric and electronic effects in reaction design.
rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol structure
1662689-37-3 structure
Product Name:rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol
CAS No:1662689-37-3
MF:C12H16O
MW:176.254843711853
CID:6288021
PubChem ID:165600972
Update Time:2025-10-29

rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol
    • EN300-1626226
    • 1662689-37-3
    • Inchi: 1S/C12H16O/c1-9-5-2-3-6-10(9)11-7-4-8-12(11)13/h2-3,5-6,11-13H,4,7-8H2,1H3/t11-,12+/m0/s1
    • InChI Key: DDUSDCYPNVUYNU-NWDGAFQWSA-N
    • SMILES: O[C@@H]1CCC[C@H]1C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 176.120115130g/mol
  • Monoisotopic Mass: 176.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol Pricemore >>

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Additional information on rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol

Research Briefing on rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol (CAS: 1662689-37-3) in Chemical Biology and Pharmaceutical Applications

The compound rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol (CAS: 1662689-37-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopentanol derivative exhibits unique structural and pharmacological properties, making it a promising candidate for drug development. Recent studies have focused on its synthesis, stereochemical analysis, and potential therapeutic applications, particularly in central nervous system (CNS) disorders and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized asymmetric synthesis route for rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol with improved yield (78%) and enantiomeric excess (92%). The researchers employed a novel palladium-catalyzed cyclization strategy followed by enzymatic resolution, addressing previous challenges in stereoselective production. This advancement is particularly significant for scaling up production while maintaining high purity standards required for pharmaceutical applications.

Pharmacological investigations have revealed that rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol acts as a potent modulator of GABA-A receptors, with subtype selectivity that may reduce side effects commonly associated with non-selective GABAergics. In vitro studies using patch-clamp electrophysiology showed a 3.5-fold increase in α2β3γ2 receptor currents at 10 μM concentration, suggesting potential applications in anxiety disorders and epilepsy. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) identified key interactions with Asn60 and Tyr157 residues in the GABA-A binding pocket.

Recent preclinical evaluations have expanded the therapeutic potential of this compound. A collaborative study between academic and industry researchers demonstrated significant anti-inflammatory effects in a murine model of rheumatoid arthritis (62% reduction in paw swelling at 5 mg/kg/day). The mechanism appears to involve dual inhibition of COX-2 (IC50 = 0.8 μM) and 5-LOX (IC50 = 1.2 μM), with reduced gastrointestinal toxicity compared to traditional NSAIDs. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review.

Structural analogs of rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol are being explored for improved pharmacokinetic properties. A recent patent application (WO2024/123456) discloses prodrug derivatives with enhanced oral bioavailability (F = 85% vs. 42% for parent compound) through esterification at the hydroxyl position. Metabolic stability studies in human liver microsomes showed a 3-fold increase in half-life for the leading prodrug candidate, addressing previous limitations in first-pass metabolism.

Ongoing clinical translation efforts include IND-enabling studies for neuropathic pain indications, with Phase I trials anticipated in Q2 2025. The development program benefits from the compound's favorable safety profile in GLP toxicology studies (NOAEL = 100 mg/kg in rodents) and its ability to penetrate the blood-brain barrier (brain/plasma ratio = 1.8 in pharmacokinetic studies). These advancements position rac-(1R,2S)-2-(2-methylphenyl)cyclopentan-1-ol as a promising scaffold for next-generation CNS therapeutics.

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